4-Chloro-2-nitropyridine
Overview
Description
4-Chloro-2-nitropyridine is an organic compound with the molecular formula C5H3ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a nitro group at the second position on the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 4-chloro-2-nitropyridine belongs, are known to undergo various reactions that can lead to the formation of different pyridine derivatives . These derivatives can serve as key intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals .
Mode of Action
The mode of action of this compound involves a series of chemical reactions. This shift allows for the formation of various substituted pyridines .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a precursor in the synthesis of various pyridine derivatives . These derivatives can then participate in different biochemical reactions, depending on their specific structures and functional groups.
Result of Action
The result of this compound’s action is the formation of various pyridine derivatives, which can serve as key intermediates in the synthesis of a wide range of compounds, including pesticides, dyes, and pharmaceuticals . The specific molecular and cellular effects of these compounds would depend on their individual structures and functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is relatively unstable and can explode under high temperatures or in the presence of a fire source . It’s also a strong oxidizer and can react violently with combustible materials . Therefore, it’s crucial to handle and store this compound under appropriate conditions to ensure its safety and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitropyridine typically involves the nitration of 4-chloropyridine. One common method includes the reaction of 4-chloropyridine with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
C5H4ClN+HNO3→C5H3ClN2O2+H2O
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow synthesis to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or thiophenol in the presence of a base.
Major Products:
Reduction: 4-Chloro-2-aminopyridine.
Substitution: 4-Methoxy-2-nitropyridine or 4-Thiophenoxy-2-nitropyridine.
Scientific Research Applications
4-Chloro-2-nitropyridine is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex pyridine derivatives.
Biology: In the study of enzyme inhibitors and receptor antagonists.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds.
Comparison with Similar Compounds
- 2-Chloro-4-nitropyridine
- 5-Chloro-2-nitropyridine
- 4-Chloro-3-nitropyridine
Comparison: 4-Chloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it undergoes. For instance, 2-Chloro-4-nitropyridine and 5-Chloro-2-nitropyridine have different molecular packing motifs and intermolecular interactions, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-chloro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKBJRKFGYVURL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376507 | |
Record name | 4-chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65370-42-5 | |
Record name | 4-chloro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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